O-(3-iodobenzyl)hydroxylamine

IDO1 inhibition cancer immunotherapy tryptophan metabolism

Medicinal chemistry teams require precisely characterized IDO1 inhibitor analogs to map active-site steric and electronic constraints. O-(3-Iodobenzyl)hydroxylamine delivers validated potency data for systematic SAR. • **IDO1 inhibition:** IC50 = 0.34 µM (2.4× improvement over unsubstituted lead) • **Crystallography ready:** Iodine atom (Z=53) enables SAD/MAD phasing without selenomethionine • **Synthetic handle:** Aryl iodide permits Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling for library diversification

Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
Cat. No. B15336681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-iodobenzyl)hydroxylamine
Molecular FormulaC7H8INO
Molecular Weight249.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)CON
InChIInChI=1S/C7H8INO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2
InChIKeyULWJONMSUDEJFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(3-Iodobenzyl)hydroxylamine: A Meta-Iodo Substituted O-Benzylhydroxylamine IDO1 Inhibitor for Immuno-Oncology Research Procurement


O-(3-Iodobenzyl)hydroxylamine (CAS 854383-01-0, molecular formula C₇H₈INO, MW 249.05) is a synthetic O-alkylhydroxylamine derivative in which the hydroxylamine oxygen is substituted with a 3-iodobenzyl group . It belongs to the O-benzylhydroxylamine class of mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism and is a validated target for cancer immunotherapy [1]. The compound was identified through a systematic structure-activity relationship (SAR) campaign of over forty O-benzylhydroxylamine derivatives, where halogen substitution at the meta position of the aromatic ring was found to substantially enhance IDO1 inhibitory potency relative to the unsubstituted lead [1].

IDO1 inhibitor probe Mechanism-based O-alkylhydroxylamine for heme-coordination studies
Meta-iodo SAR component Positional halogen SAR in IDO1 active site exploration
Heavy-atom crystallography Iodine anomalous scattering for de novo phasing experiments
Synthetic diversification Aryl iodide handle for cross-coupling library generation

Why O-(3-Iodobenzyl)hydroxylamine Cannot Be Interchanged with Other O-Benzylhydroxylamine Analogs in IDO1-Targeted Research


The IDO1 inhibitory potency of O-benzylhydroxylamine derivatives is exquisitely sensitive to the position and identity of the aryl substituent [1]. The unsubstituted lead compound O-benzylhydroxylamine shows an IC₅₀ of 0.81 μM, while the 3-iodo derivative achieves 0.34 μM — a 2.4-fold improvement [1]. Critically, simply moving the iodine from the meta to the ortho position (2-iodo: IC₅₀ 0.57 μM) or para position (4-iodo: IC₅₀ 0.22 μM) produces divergent potencies, as does substituting iodine for bromine (3-Br: 0.32 μM) or chlorine (3-Cl: 0.30 μM) at the meta position [1]. These differences arise from distinct steric and electronic interactions within the IDO1 active site cavity, meaning that analogs cannot be assumed to be functionally equivalent and must be individually validated for each experimental context [1].

Aryl substituent position (ortho, meta, para) may shift IDO1 potency; 3-iodo cannot replace 2-iodo or 4-iodo without validation.
Halogen identity (I, Br, Cl, F) alters steric/electronic profile; equipotent 3-Cl or 3-Br may still differ in physicochemical or off-target properties.
Functional equivalence not assumed across O-benzylhydroxylamine analogs; each must be individually validated for target engagement and selectivity in experimental context.

O-(3-Iodobenzyl)hydroxylamine: Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


IDO1 Enzymatic Potency: 2.4-Fold Improvement Over Unsubstituted O-Benzylhydroxylamine Lead

O-(3-Iodobenzyl)hydroxylamine (compound 11) demonstrates an IC₅₀ of 0.34 ± 0.12 μM against recombinant human IDO1, representing a 2.4-fold improvement in potency compared to the unsubstituted lead O-benzylhydroxylamine (IC₅₀ = 0.81 ± 0.081 μM) when tested in the same assay system [1]. This improvement is attributed to favorable halogen bonding and/or hydrophobic interactions conferred by the meta-iodo substituent within the IDO1 active site [1].

IDO1 IC₅₀
Head-to-head
3-I: 0.34 ± 0.12 μM vs Lead: 0.81 ± 0.081 μM ~2.4× improvement
Reported improvement supports IDO1 inhibition study fit.
Recombinant human IDO1 enzymatic assay.
IDO1 inhibition cancer immunotherapy tryptophan metabolism

Positional Isomer Comparison: Meta-Iodo (3-I) vs. Ortho-Iodo (2-I) and Para-Iodo (4-I) IDO1 Inhibition

Within the mono-iodo O-benzylhydroxylamine series, the position of the iodine atom on the aromatic ring dictates IDO1 inhibitory potency: the meta-substituted 3-iodo compound (compound 11, IC₅₀ = 0.34 ± 0.12 μM) is 1.7-fold more potent than its ortho isomer (compound 13, 2-I, IC₅₀ = 0.57 μM) but 1.5-fold less potent than its para isomer (compound 8, 4-I, IC₅₀ = 0.22 ± 0.066 μM) [1]. This rank order (4-I > 3-I > 2-I) highlights the critical importance of positional geometry for complementarity with the IDO1 active site architecture [1].

Positional Isomer Potency
Head-to-head
3-I (meta): 0.34 μM vs 2-I (ortho): 0.57 μM, 4-I (para): 0.22 μM Rank: 4-I > 3-I > 2-I
Positional geometry critically affects IDO1 active site complementarity.
Identical assay conditions; Malachowski et al. 2016.
structure-activity relationship positional isomer IDO1 inhibitor design

Meta-Position Halogen SAR: 3-Iodo vs. 3-Bromo, 3-Chloro, 3-Trifluoromethyl, and 3-Fluoro IDO1 Inhibitory Potency

At the meta position of O-benzylhydroxylamine, halogen substitution universally improves IDO1 inhibition relative to hydrogen, but with nuanced rank-order potency: 3-Cl (0.30 ± 0.015 μM) ≈ 3-Br (0.32 ± 0.042 μM) ≈ 3-I (0.34 ± 0.12 μM) > 3-CF₃ (0.41 μM) ≫ 3-F (1.0 μM) ≫ H (0.81 μM) [1]. The 3-iodo compound is statistically equipotent with 3-chloro and 3-bromo within experimental error, but the iodine atom offers unique advantages including a larger van der Waals radius (1.98 Å vs. 1.85 Å for Br, 1.75 Å for Cl) and greater polarizability, which may be exploited for halogen bonding interactions or as a heavy-atom label for X-ray crystallography [1].

Meta-Halogen SAR
Head-to-head
3-I: 0.34 μM 3-Cl: 0.30 μM, 3-Br: 0.32 μM > 3-CF₃ (0.41) ≫ 3-F (1.0) ≫ H (0.81)
Iodine equipotent with Br/Cl; unique heavy-atom utility for structural biology.
Iodine offers advantages for crystallographic phasing.
halogen bonding medicinal chemistry lead optimization

Class-Level Ligand Efficiency: O-Alkylhydroxylamines Achieve High LE Values Favorable for Drug Development

Although ligand efficiency (LE) was explicitly calculated for only two top compounds in the series — 8 (4-I) and 9 (3-Cl), both yielding LE = 0.93 [1] — the close structural and potency similarity of compound 11 (3-I, IC₅₀ = 0.34 μM, MW = 249.05) to compound 9 (3-Cl, IC₅₀ = 0.30 μM, MW = 157.60) supports a class-level inference that the 3-iodo derivative also possesses high ligand efficiency (>0.8), consistent with the authors' conclusion that 'the most potent derivatives and the lead, O-benzylhydroxylamine, have high ligand efficiency values, which are considered an important criterion for successful drug development' [1]. Calculated LE for compound 11 (using IC₅₀ of 0.34 μM and heavy atom count of 10) is approximately 0.65 kcal/mol per heavy atom, which exceeds the commonly accepted LE threshold of 0.3 for lead-like compounds [1].

Ligand Efficiency
Class-level
Est. LE ~0.65 (inferred from 4-I and 3-Cl LE = 0.93)
Class-level ligand efficiency may be favorable for lead optimization research.
Direct LE data not reported for 3-I; confirm experimentally.
ligand efficiency drug-likeness fragment-based drug discovery

Selectivity Profile: Class-Level Evidence for >300-Fold Selectivity Over Catalase and 22- to 48-Fold Over CYP3A4

Selectivity profiling against two other heme-containing enzymes — catalase and CYP3A4 — was conducted for compounds 8 (4-I) and 9 (3-Cl). Neither compound inhibited catalase at concentrations up to 100 μM (>300-fold selectivity relative to IDO1 IC₅₀), while CYP3A4 was inhibited with IC₅₀ values of 7.2 μM (22-fold selectivity for 8) and 15 μM (48-fold selectivity for 9) [1]. Although compound 11 (3-I) was not directly tested in these selectivity assays, its structural homology to compounds 8 and 9, coupled with an IDO1 IC₅₀ intermediate between them (0.34 μM), supports a class-level inference of comparable selectivity. The authors note that 'the O-alkylhydroxylamines are selective, but they do demonstrate some promiscuity and as studies advance, they will need to be closely monitored for off-target activity' [1].

Selectivity Profile
Class-level
>300-fold over catalase; 22-48-fold over CYP3A4 (inferred from 4-I and 3-Cl data)
Favorable selectivity window suggested but requires direct verification for 3-I.
Direct selectivity data available for 4-I and 3-Cl only.
enzyme selectivity off-target profiling heme enzyme inhibition

Optimal Research Application Scenarios for O-(3-Iodobenzyl)hydroxylamine Based on Quantitative Differentiation Evidence


IDO1 Inhibitor Structure-Activity Relationship (SAR) Panel Assembly

O-(3-Iodobenzyl)hydroxylamine is optimally deployed as a key member of a meta-substituted halogen SAR panel for IDO1 inhibitor discovery. Its IC₅₀ of 0.34 μM places it within a narrow potency window alongside 3-Cl (0.30 μM) and 3-Br (0.32 μM) [1], enabling medicinal chemistry teams to systematically probe the steric and electronic requirements of the IDO1 active site subpocket that accommodates the meta substituent. The large van der Waals radius and high polarizability of iodine, relative to chlorine and bromine, provide a distinct physicochemical profile for computational modeling and crystallographic studies [1].

Heavy-Atom Derivative for IDO1 Crystallographic Phasing

The iodine atom in O-(3-iodobenzyl)hydroxylamine provides a strong anomalous scattering signal suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in X-ray crystallography studies of the IDO1-inhibitor complex [1]. Unlike the chloro and fluoro analogs, the iodine atom (Z=53) produces a measurable anomalous signal at Cu Kα or synchrotron wavelengths, facilitating de novo structure determination of IDO1-inhibitor co-crystal structures without the need for selenomethionine incorporation or additional heavy-atom soaking [1].

Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

The aryl iodide functionality of O-(3-iodobenzyl)hydroxylamine serves as a versatile synthetic handle for downstream diversification through palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig, etc.), enabling the construction of more complex biaryl or alkyne-linked IDO1 inhibitor libraries [1]. This synthetic utility is not shared by the corresponding chloro or fluoro analogs, which require more forcing conditions or specialized catalysts for cross-coupling, making the 3-iodo derivative the preferred building block for parallel synthesis and library generation in medicinal chemistry campaigns [1].

Mechanistic Probe for IDO1 Heme-Iron Coordination Studies

As a representative member of the O-alkylhydroxylamine class, O-(3-iodobenzyl)hydroxylamine functions as a stable structural mimic of the putative alkylperoxy transition state or intermediate in the IDO1 catalytic cycle [1]. UV-Vis spectroscopic studies with class analogs (compounds 8 and the lead) demonstrated a characteristic Soret band shift from 427 nm to 419–421 nm upon inhibitor binding, indicative of direct coordination of the hydroxylamine amine group to the heme iron and conversion from a five-coordinate high-spin to a six-coordinate low-spin heme species [1]. The 3-iodo derivative can thus be employed to probe IDO1 active site architecture, heme coordination geometry, and mechanism of inhibition in biochemical and biophysical assays [1].

Application
Selection Property
Validation Focus
IDO1 SAR panel studies
Meta-substituted halogen series member
Potency and steric/electronic parameter review
IDO1-inhibitor co-crystallography
Iodine anomalous scattering center
SAD/MAD phasing feasibility assessment
Inhibitor library diversification
Aryl iodide cross-coupling handle
Palladium-catalyzed coupling compatibility
IDO1 heme coordination studies
Heme-iron binding amine group
UV-Vis Soret band shift assessment
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